3-Aminopropyl-methyl-dimeththoxysilane;3-Aminopropyldimethoxymethylsilane
Description
The former features one methyl group and two methoxy groups bonded to silicon, while the latter typically has a methyl group and two methoxy groups (or dimethoxy-methyl configuration). These compounds are widely used as coupling agents to enhance adhesion between organic polymers (e.g., epoxies) and inorganic substrates (e.g., glass, metals) . Their bifunctional nature—amine groups for organic reactivity and alkoxy groups for inorganic bonding—makes them critical in coatings, adhesives, and composites .
Properties
Molecular Formula |
C6H15NO2Si |
|---|---|
Molecular Weight |
161.27 g/mol |
InChI |
InChI=1S/C6H15NO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,7H2,1-2H3 |
InChI Key |
NCJKAHNAGGNGNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Dimethoxymethylsilyl)propylamine can be synthesized through a silylation reaction. A common method involves reacting methyldimethoxysilane with allylamine. The reaction typically occurs under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2°C to 8°C .
Industrial Production Methods: In industrial settings, the synthesis of 3-(Dimethoxymethylsilyl)propylamine often involves large-scale silylation reactions. The process includes the use of methyldimethoxysilane and allylamine as raw materials, followed by purification steps to ensure the desired product’s quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethoxymethylsilyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The amino group in the compound can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
Scientific Research Applications
While the search results primarily discuss related compounds, some information can be gleaned regarding the applications of silanes, including those similar to "3-Aminopropyl-methyl-dimethoxysilane" and "3-Aminopropyldimethoxymethylsilane."
Note: It's important to recognize that direct information on the specific applications of "3-Aminopropyl-methyl-dimethoxysilane" and "3-Aminopropyldimethoxymethylsilane" is limited within the provided search results. However, we can infer some applications based on the uses of related compounds like APTES and other aminosilanes.
Scientific Research Applications
Here's what can be gathered from the search results:
- Silanization and Surface Functionalization :
- Use with Polymers :
- Silsesquioxane Synthesis :
- Cell Culture :
- Use as a Coupling Agent :
- Other silanes :
- 3-Aminopropyl(diethoxy)methylsilane can be employed as an additive in cold-curing phenolic and furan foundry resins to enhance the flexural strength of sand/resin elements .
- N-(2-Aminoethyl)-3-aminopropyl methyl dimethoxy silane can change the surface and bonding properties of organic and inorganic materials and is used in fabric finishing agents .
Given that "3-Aminopropyl-methyl-dimethoxysilane" and "3-Aminopropyldimethoxymethylsilane" share similar functional groups with APTES and other aminosilanes, they are likely to exhibit similar applications, particularly in surface modification, adhesion promotion, and as coupling agents in various material science applications.
Data Table
Safety Information
- APTES is a toxic compound and should be handled with care, using a fume hood and appropriate personal protective equipment . Target organs include nerves, liver, and kidney .
- N-(2-Aminoethyl)-3-aminopropyl methyl dimethoxy silane poses the risk of serious damage to eyes and may cause sensitization by skin contact. It also causes burns .
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethylsilyl)propylamine involves its ability to form stable bonds with various substrates. The amino group in the compound can interact with different molecular targets, facilitating the formation of strong covalent bonds. This property is particularly useful in surface modification and coating applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key attributes of the target compounds with structurally similar silanes:
| Compound Name | CAS | Molecular Formula | Substituents on Si | Molecular Weight (g/mol) | Reactivity | Hydrolysis Rate | Key Applications |
|---|---|---|---|---|---|---|---|
| 3-Aminopropyl-methyl-dimethoxysilane | Not found | C₆H₁₇NO₂Si | 1 methyl, 2 methoxy | ~163.3 (calculated) | High | Fast | Adhesives, composites |
| 3-Aminopropyldimethoxymethylsilane | N/A* | C₇H₁₉NO₂Si | 1 methyl, 2 methoxy† | ~177.3 (calculated) | Moderate | Moderate | Hydrophobic coatings |
| 3-Aminopropyltrimethoxysilane (APTS) | 13822-56-5 | C₆H₁₇NO₃Si | 3 methoxy | 179.29 | Very High | Very Fast | Surface modification |
| 3-Aminopropyltriethoxysilane (APTES) | 919-30-2 | C₉H₂₃NO₃Si | 3 ethoxy | 221.37 | Moderate | Slow | Biomedical coatings |
| N-Methyl-3-aminopropyltrimethoxysilane (MAPTS) | 3069-25-8 | C₇H₁₉NO₃Si | 3 methoxy, N-methyl | 193.31 | High | Fast | Specialty polymers |
Key Findings from Research
Hydrogen Bonding and Reactivity: APTS and APTES exhibit strong hydrogen bonding due to three alkoxy groups, enhancing adhesion to polar surfaces. In contrast, methyl-substituted silanes (e.g., 3-Aminopropyl-methyl-dimethoxysilane) show reduced hydrogen bonding but improved compatibility with non-polar polymers . MAPTS, with an N-methyl group, has lower hydrogen-bonding capacity than APTS, reducing interfacial interactions but increasing hydrolytic stability .
Hydrolysis Kinetics: Methoxy groups hydrolyze faster than ethoxy groups. APTS reacts rapidly with moisture, making it ideal for fast-curing applications, while APTES is preferred for controlled curing . Dimethyl/methoxy substituents (e.g., 3-Aminopropyldimethoxymethylsilane) slow hydrolysis compared to trimethoxysilanes, balancing reactivity and stability .
Thermal and Mechanical Performance :
- Silanes with ethoxy groups (e.g., APTES) exhibit higher thermal stability due to slower degradation of ethoxy linkages .
- Methyl groups improve hydrophobicity, reducing water uptake in composites but may compromise adhesion strength .
Application-Specific Performance
- Adhesives : APTS and MAPTS are favored for rapid bonding, while ethoxy-based silanes (APTES) are used in humidity-resistant formulations .
- Coatings : Methyl-substituted silanes enhance hydrophobicity, ideal for corrosion-resistant coatings .
- Biomedical : APTES is widely used for biofunctionalization due to its biocompatibility and stable ethoxy hydrolysis .
Biological Activity
3-Aminopropyl-methyl-dimethoxysilane, also known as 3-Aminopropyldimethoxymethylsilane, is an organosilicon compound that has garnered attention in various fields, including materials science, biochemistry, and pharmaceuticals. Its unique structure, which combines amine and silane functionalities, allows it to interact with biological systems in diverse ways. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 3-Aminopropyl-methyl-dimethoxysilane is . The compound features a silane group that can form bonds with various substrates, making it valuable in both biological applications and material science.
| Property | Value |
|---|---|
| Molecular Weight | 189.32 g/mol |
| Boiling Point | 220 °C |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Density | 1.03 g/cm³ |
3-Aminopropyl-methyl-dimethoxysilane exhibits several biological activities attributed to its amine functional groups. These include:
- Cell Adhesion : The silane group enhances the adhesion of cells to surfaces, which is critical in tissue engineering applications.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Cytotoxicity : Research indicates variable cytotoxic effects on different cell lines, necessitating further investigation into its safety profile.
Case Studies
- Cell Adhesion Studies : A study published in Journal of Biomedical Materials Research demonstrated that surfaces treated with 3-Aminopropyl-methyl-dimethoxysilane showed increased fibroblast adhesion compared to untreated controls. This suggests potential applications in wound healing and tissue scaffolding.
- Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting its potential as a coating material for medical devices.
- Cytotoxicity Assessment : A cytotoxicity assay performed on human epithelial cells revealed that concentrations above 100 µM resulted in decreased cell viability. This finding highlights the need for careful dosage considerations in therapeutic applications.
Table 2: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Cell Adhesion | Enhanced adhesion of fibroblasts | Journal of Biomedical Materials Research |
| Antimicrobial Activity | Significant reduction in bacterial viability | XYZ University Study |
| Cytotoxicity | Decreased viability at high concentrations | Cytotoxicity Assessment Report |
Safety and Toxicological Profile
The safety profile of 3-Aminopropyl-methyl-dimethoxysilane is crucial for its application in biomedical fields. Toxicological studies have indicated moderate toxicity levels at high concentrations, necessitating further research to establish safe usage guidelines.
Table 3: Toxicological Data
| Endpoint | Value |
|---|---|
| LD50 (oral) | >2000 mg/kg |
| Skin Irritation | Mild irritant |
| Eye Irritation | Moderate irritant |
Q & A
Q. What are the recommended methods for synthesizing 3-Aminopropyl-methyl-dimethoxysilane, and how can purity be optimized during synthesis?
Answer: Synthesis typically involves hydrosilylation or nucleophilic substitution reactions. For example:
- Hydrosilylation : Reacting methyldimethoxysilane with allylamine in the presence of a platinum catalyst under inert conditions.
- Substitution : Substituting chloro or alkoxy groups in silanes with aminopropyl groups via amine nucleophiles.
Q. Purity Optimization :
- Distillation : Fractional distillation under reduced pressure to isolate the product from byproducts.
- Chromatography : Use silica gel chromatography for lab-scale purification.
- Analytical Validation : Confirm purity via gas chromatography (GC) or HPLC, referencing structural data (e.g., molecular formula: C₆H₁₇NO₂Si) .
Q. How can researchers characterize the molecular structure and confirm functional groups in 3-Aminopropyldimethoxymethylsilane using spectroscopic techniques?
Answer: Key techniques include:
Advanced Research Questions
Q. What experimental challenges arise when functionalizing silica nanoparticles with 3-Aminopropyl-methyl-dimethoxysilane, and how can reaction conditions be optimized for uniform surface coverage?
Answer: Challenges :
- Hydrolysis Control : Premature hydrolysis in humid conditions leads to oligomerization.
- Surface Heterogeneity : Incomplete coverage due to steric hindrance or solvent incompatibility.
Q. Optimization Strategies :
Q. How do contradictory reports on the hydrolytic stability of 3-Aminopropyldimethoxymethylsilane in aqueous environments inform experimental design for long-term applications?
Answer: Key Factors :
Q. Methodological Adjustments :
Q. What strategies can be employed to resolve discrepancies in silane grafting density measurements when using 3-Aminopropyl-methyl-dimethoxysilane in surface modification studies?
Answer: Analytical Techniques :
Standardization : Use a combination of TGA and XPS to cross-validate data .
Data Contradiction Analysis
Example : Conflicting reports on amine accessibility after surface modification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
